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Introduction
This document provides a comprehensive guide for the quantitative analysis of mouse Decr1

(2,4-dienoyl CoA reductase 1, mitochondrial) gene expression using Reverse Transcription

Quantitative Polymerase Chain Reaction (RT-qPCR). Decr1 is an essential mitochondrial

enzyme involved in the beta-oxidation of unsaturated fatty acids. Dysregulation of its

expression has been implicated in various metabolic diseases, making it a gene of interest in

biomedical research and drug development. This protocol outlines the necessary steps from

sample preparation to data analysis for accurate and reproducible measurement of Decr1

mRNA levels.

Principle of the Method
The quantification of Decr1 gene expression is achieved through a two-step RT-qPCR process.

First, total RNA is isolated from the cells or tissues of interest and reverse-transcribed into

complementary DNA (cDNA). This cDNA then serves as the template for qPCR, where the

Decr1 gene is amplified using specific primers. The amplification is monitored in real-time using

a fluorescent dye (e.g., SYBR Green), which intercalates with double-stranded DNA. The cycle

at which the fluorescence signal crosses a predetermined threshold (the quantification cycle or

Cq) is inversely proportional to the initial amount of Decr1 cDNA. Relative quantification of

Decr1 expression is then determined by normalizing its Cq value to that of a stably expressed

reference gene.
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Experimental Workflow
The overall workflow for measuring Decr1 gene expression is depicted below.

Sample Preparation

RT-qPCR

Data Analysis

1. Sample Collection
(e.g., mouse tissue, cultured cells)

2. Total RNA Extraction

3. RNA Quality & Quantity Assessment

4. cDNA Synthesis
(Reverse Transcription)

5. qPCR Reaction Setup

6. qPCR Amplification

7. Cq Value Determination

8. Relative Quantification
(ΔΔCq Method)

9. Results Interpretation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. Experimental workflow for Decr1 gene expression analysis.

Part I: Experimental Protocols
Protocol 1: Total RNA Extraction
High-quality, intact RNA is crucial for accurate gene expression analysis. This protocol is based

on the use of a commercial silica-membrane spin-column kit, which is a common and reliable

method.

Materials:

Tissue or cell sample

Lysis buffer (containing a chaotropic salt and reducing agent)

Wash buffers

RNase-free water

Ethanol (70% and 100%)

RNase-free tubes and filter tips

Homogenizer or bead mill (for tissues)

Microcentrifuge

Procedure:

Sample Lysis:

For Tissues: Weigh 10-30 mg of tissue and homogenize in 350-600 µL of lysis buffer.

For Cultured Cells: Pellet cells by centrifugation and add 350-600 µL of lysis buffer to the

cell pellet (up to 5 x 10^6 cells). Vortex to lyse.
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Homogenate Clarification: Centrifuge the lysate for 5 minutes at full speed to pellet any

insoluble material.

Ethanol Addition: Transfer the supernatant to a new RNase-free tube and add 1 volume of

70% ethanol. Mix well by pipetting.

RNA Binding: Transfer the sample to a spin column placed in a collection tube. Centrifuge for

30 seconds at ≥ 8000 x g. Discard the flow-through.

Washing:

Add 700 µL of the first wash buffer to the column and centrifuge for 30 seconds. Discard

the flow-through.

Add 500 µL of the second wash buffer (containing ethanol) to the column and centrifuge

for 2 minutes to dry the membrane.

RNA Elution: Place the spin column in a new RNase-free collection tube. Add 30-50 µL of

RNase-free water directly to the center of the membrane. Incubate at room temperature for 1

minute, then centrifuge for 1 minute at ≥ 8000 x g to elute the RNA.

Storage: Store the eluted RNA at -80°C.

Protocol 2: RNA Quality and Quantity Assessment
Materials:

Spectrophotometer (e.g., NanoDrop)

Agarose gel electrophoresis system (optional, for integrity check)

Bioanalyzer (optional, for RIN assessment)

Procedure:

Concentration and Purity: Measure the absorbance of the RNA sample at 260 nm and 280

nm.
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An A260/A280 ratio of ~2.0 is indicative of pure RNA.

The RNA concentration (µg/mL) is calculated as A260 * 40.

Integrity:

(Optional) Run the RNA on a 1% denaturing agarose gel. Two distinct bands

corresponding to the 28S and 18S ribosomal RNA should be visible.

(Recommended) Use a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN

value ≥ 7 is recommended for qPCR.

Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol uses a commercial cDNA synthesis kit with a mix of random hexamers and

oligo(dT) primers.

Materials:

Total RNA sample (up to 1 µg)

cDNA synthesis kit (containing reverse transcriptase, reaction buffer, dNTPs, and primers)

RNase-free water

Thermal cycler

Procedure:

Reaction Setup: On ice, prepare the following reaction mix in an RNase-free PCR tube.
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Component Volume (µL) Final Concentration

Total RNA variable up to 1 µg

5X Reaction Buffer 4 1X

dNTP Mix (10 mM each) 1 0.5 mM

Reverse Transcriptase 1 -

Primer Mix 1 -

RNase-free Water to 20 µL -

Total Volume 20

Incubation: Gently mix the components, briefly centrifuge, and place in a thermal cycler

programmed as follows:

Step Temperature (°C) Duration (minutes)

Primer Annealing 25 10

Reverse Transcription 50-55 30-60

Inactivation 85 5

Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA

1:5 or 1:10 with nuclease-free water before use in qPCR.

Protocol 4: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection.

Materials:

Diluted cDNA template

2X SYBR Green qPCR Master Mix

Forward and Reverse Primers for Decr1 and a reference gene (10 µM stocks)
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Nuclease-free water

qPCR plate and optical seals

Real-time PCR detection system

Primer Sequences: The following are validated primer sequences for mouse Decr1 and

recommended reference genes.

Gene Name
Forward Primer (5'
to 3')

Reverse Primer (5'
to 3')

Reference

Decr1
CCAGTGTGTGATAG

CCAGCAGA

TCAGGATCTCGAAC

ATCACACCG
OriGene Technologies

Gapdh
AGGTCGGTGTGAAC

GGATTTG

TGTAGACCATGTAG

TTGAGGTCA
Multiple Sources

Actb
GGCTGTATTCCCCT

CCATCG

CCAGTTGGTAACAA

TGCCATGT
Multiple Sources

Procedure:

Reaction Setup: On ice, prepare a master mix for each gene to be analyzed. For a single 20

µL reaction:

Component Volume (µL) Final Concentration

2X SYBR Green qPCR Master

Mix
10 1X

Forward Primer (10 µM) 0.5 250 nM

Reverse Primer (10 µM) 0.5 250 nM

Nuclease-free Water 4 -

Diluted cDNA Template 5 -

Total Volume 20
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Plate Setup: Dispense the master mix into the wells of a qPCR plate. Add the cDNA template

to the appropriate wells. Include no-template controls (NTC) for each primer set by adding

water instead of cDNA.

qPCR Run: Seal the plate, briefly centrifuge, and place it in the real-time PCR instrument.

Run the following thermal cycling program:

Stage Step
Temperature
(°C)

Duration Cycles

Enzyme

Activation

Initial

Denaturation
95 10 minutes 1

Amplification Denaturation 95 15 seconds 40

Annealing/Exten

sion
60 1 minute

Melt Curve

Analysis

(Instrument

Default)
65 to 95

(Stepwise

increase)
1

Part II: Data Analysis
Relative quantification of Decr1 gene expression will be performed using the Comparative Cq

(ΔΔCq) method.[1][2][3] This method normalizes the expression of the target gene (Decr1) to a

reference gene and compares the normalized expression in a test sample to a control sample.

Data Analysis Workflow
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Raw Cq Values
(Decr1 and Reference Gene)

Step 1: Calculate ΔCq
(Normalization)

ΔCq = Cq(Decr1) - Cq(Ref)

Step 2: Average Control ΔCq

Step 3: Calculate ΔΔCq
(Comparison to Control)

ΔΔCq = ΔCq(Test) - Avg(ΔCq(Control))

Step 4: Calculate Fold Change
2^(-ΔΔCq)

Click to download full resolution via product page

Figure 2. Data analysis workflow using the ΔΔCq method.

Step-by-Step Calculation:

Normalization to Reference Gene (ΔCq): For each sample (both control and treated),

calculate the difference between the Cq value of Decr1 and the Cq value of the reference

gene (e.g., Gapdh).

ΔCq = Cq(Decr1) - Cq(Reference Gene)

Calculate the Average ΔCq for the Control Group: Average the ΔCq values for all biological

replicates in the control group.

Average ΔCq (Control)
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Calculate ΔΔCq: For each sample, subtract the average ΔCq of the control group from its

individual ΔCq value.

ΔΔCq = ΔCq (Sample) - Average ΔCq (Control)

Calculate Fold Change: The fold change in gene expression of the test sample relative to the

control sample is calculated as:

Fold Change = 2-ΔΔCq

Data Presentation: The final fold change data should be presented in a clear and organized

table, including measures of variability (e.g., standard deviation or standard error of the mean)

for the biological replicates.

Sample Group
Mean Fold Change in
Decr1 Expression

Standard Deviation

Control 1.0 0.0

Treatment 1 Calculated Value Calculated Value

Treatment 2 Calculated Value Calculated Value

Conclusion
This application note provides a detailed and robust protocol for measuring the relative gene

expression of mouse Decr1 using RT-qPCR. By following these guidelines for RNA extraction,

cDNA synthesis, qPCR, and data analysis, researchers can obtain accurate and reproducible

results, facilitating the investigation of Decr1's role in health and disease. Adherence to good

laboratory practices for qPCR, including the use of appropriate controls and replicates, is

essential for generating high-quality data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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